1,4-Dichlorobutane-d8

Beschreibung

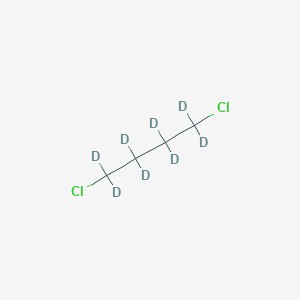

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83547-96-0 | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83547-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Safe Utilization of 1,4-Dichlorobutane-d8 in Drug Discovery

Part 1: Strategic Context & Application Profile

The Deuterium Switch: Engineering Metabolic Stability In modern drug discovery, 1,4-Dichlorobutane-d8 (CAS: 83547-96-0) is not merely a solvent or reagent; it is a precision tool for Deuterium Switch strategies. By substituting hydrogen with deuterium (²H) at metabolic "hotspots," researchers exploit the Kinetic Isotope Effect (KIE) .[1][2][3][]

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[1] This bond strengthening significantly slows the rate of cleavage by cytochrome P450 enzymes (CYP450), potentially extending the half-life (

Primary Applications:

-

Linker Synthesis: Used to generate deuterated alkyl linkers in PROTACs or bivalent ligands to suppress oxidative dealkylation.

-

Metabolic Blocking: Introduction of the

moiety to block specific metabolic pathways (e.g., preventing hydroxylation or ring-opening). -

Internal Standards: Synthesis of stable isotope-labeled standards for LC-MS/MS bioanalysis.

Part 2: Physicochemical Identity & Comparative Data[5]

To ensure precise stoichiometry and safety calculations, one must distinguish the isotopologue from its non-deuterated parent.

Table 1: Comparative Properties (d0 vs. d8)

| Property | 1,4-Dichlorobutane (d0) | 1,4-Dichlorobutane-d8 | Operational Implication |

| CAS Number | 110-56-5 | 83547-96-0 | Use correct CAS for inventory tracking. |

| Molecular Formula | Adjust stoichiometry calculations. | ||

| Molecular Weight | 127.01 g/mol | 135.06 g/mol | ~6.3% mass increase. Critical for molarity. |

| Density (25°C) | 1.14 g/mL | 1.232 g/mL | Heavier phase in aqueous extractions. |

| Boiling Point | 154°C | 161–163°C | Higher energy required for distillation. |

| Flash Point | 40°C (Closed Cup) | ~40–52°C | Flammable. Ground all glassware. |

| Solubility | Organic solvents | Organic solvents | Insoluble in water; lipophilic. |

Data Sources: Sigma-Aldrich SDS [1], PubChem [2].

Part 3: Toxicological Mechanistics (The "Why")

The Alkylating Threat While standard SDS documents list "Irritation," the structural biology perspective reveals a more insidious risk. 1,4-Dichlorobutane-d8 is a bifunctional alkylating agent .

Mechanism of Action:

-

Electrophilic Attack: The terminal carbons, bearing chlorine leaving groups, are electrophilic.

-

Cross-Linking: Upon exposure to biological nucleophiles (specifically the N7 position of Guanine in DNA), the molecule can displace both chloride ions.

-

Result: This forms an inter-strand or intra-strand cross-link (similar to the mechanism of Busulfan). This prevents DNA replication and transcription, leading to cytotoxicity and potential mutagenicity.

Senior Scientist Note: Treat this compound with the same containment protocols used for defined carcinogens. The "d8" label does not mitigate chemical reactivity; it only alters metabolic rate.

Part 4: Operational Handling Protocol

Engineering Controls & Containment

-

Primary Barrier: All transfers must occur within a certified Chemical Fume Hood (face velocity > 100 fpm).

-

Vapor Management: Due to the high boiling point, rotary evaporation requires a high-vacuum pump. Ensure the pump exhaust is vented into the hood or a scrubber to prevent release of deuterated alkyl halide vapors.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated alkanes due to rapid permeation.

-

Splash Protection: Double-gloved Nitrile (min 5 mil). Change immediately upon splash.

-

Process/Immersion: Silver Shield® (EVOH/PE laminate) or Viton® gloves. These provide >4 hours breakthrough time for chlorinated hydrocarbons.

-

Respiratory: If work must occur outside a hood (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.

Synthesis Workflow Visualization

The following diagram outlines the decision logic for incorporating 1,4-Dichlorobutane-d8 into a synthesis workflow, emphasizing the KIE decision point.

Figure 1: Decision workflow for deploying 1,4-Dichlorobutane-d8 in lead optimization, highlighting the critical safety step.

Storage & Stability

-

Conditions: Store at room temperature (or 2-8°C if specified by CoA) in a tightly sealed container.

-

Hygroscopicity: While less sensitive than acyl chlorides, alkyl chlorides can hydrolyze slowly over time, releasing HCl. Store under inert gas (Argon/Nitrogen) if keeping for >6 months.

-

Segregation: Store away from strong oxidizing agents and strong bases (risk of elimination reactions forming deuterated butadiene, which is highly flammable).

Part 5: Emergency Response & Waste Management

Spill Response (Small Scale < 500 mL):

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and respiratory protection.

-

Absorb: Use a non-combustible absorbent (Vermiculite or specialized organic solvent pads). Do not use paper towels (flammability risk).

-

Neutralize: Clean surface with a dilute surfactant solution.

First Aid:

-

Skin Contact: Immediately wash with soap and water for 15 minutes. Discard contaminated leather goods (watch bands, shoes) as they cannot be decontaminated.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Disposal:

-

Segregation: Must be disposed of as Halogenated Organic Solvent Waste . Do not mix with non-halogenated solvents (acetone/ethanol) as this increases disposal costs and complicates incineration.

-

Labeling: Clearly tag as "Contains Deuterated Chlorinated Solvents."

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16213505, 1,4-Dichlorobutane-d8. Retrieved February 13, 2026, from [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.

-

ECHA (European Chemicals Agency).[5] (n.d.). Registration Dossier: 1,4-dichlorobutane.[6][7] Retrieved February 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dichlorobutane-d8 | C4H8Cl2 | CID 16213505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Dichlorobutane | CAS#:110-56-5 | Chemsrc [chemsrc.com]

- 7. Respiratory protection equipments C4H8Cl2 (1,4-dichlorobutane), CAS number 110-56-5 [en.gazfinder.com]

Methodological & Application

Synthesis of Deuterated Pyrrolidine from 1,4-Dichlorobutane-d8: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of deuterated pyrrolidine (pyrrolidine-d8) commencing from 1,4-dichlorobutane-d8. The strategic incorporation of deuterium into molecular scaffolds is of paramount importance in pharmaceutical sciences, offering a pathway to modulate metabolic stability and enhance pharmacokinetic profiles. This document outlines a robust two-step synthetic sequence, proceeding through an N-protected intermediate to ensure high yield and purity of the final deuterated product.

Introduction

The pyrrolidine ring is a fundamental structural motif present in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its deuterated analogue, pyrrolidine-d8, serves as a valuable building block in the synthesis of isotopically labeled compounds for use in metabolic studies, as internal standards in analytical chemistry, and as active pharmaceutical ingredients with potentially improved therapeutic properties.[2]

The synthesis of pyrrolidines from 1,4-dihalobutanes is a well-established transformation. The direct reaction of 1,4-dichlorobutane with ammonia to form the parent pyrrolidine can be challenging and may result in low yields.[3] To circumvent these issues, a more reliable two-step approach is often employed. This involves an initial reaction with an ammonia surrogate, such as p-toluenesulfonamide (tosylamide), to form a stable N-protected pyrrolidine intermediate. Subsequent removal of the protecting group then affords the desired parent pyrrolidine.

This application note details a comprehensive protocol for the synthesis of pyrrolidine-d8 from 1,4-dichlorobutane-d8, leveraging the N-tosyl protection strategy.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step mechanism:

-

N-Tosylation and Cyclization: The first step involves the reaction of 1,4-dichlorobutane-d8 with p-toluenesulfonamide in the presence of a base. The tosylamide anion, a potent nucleophile, displaces one of the chloride ions from the deuterated butane chain in an S(_N)2 reaction. The resulting intermediate then undergoes an intramolecular S(_N)2 cyclization, where the nitrogen anion attacks the second electrophilic carbon, displacing the remaining chloride ion to form the stable, five-membered N-tosylpyrrolidine-d8 ring.[4]

-

Deprotection: The second step is the removal of the tosyl protecting group. This is typically achieved under reductive conditions, for example, using sodium in liquid ammonia or other reducing agents, to yield the final pyrrolidine-d8 product.

This two-step approach is favored due to the enhanced nucleophilicity and reduced volatility of the tosylamide anion compared to ammonia, leading to cleaner reactions and higher yields.

Experimental Workflow Diagram

Sources

Application Notes & Protocols: Strategic Deuteration via Alkylation with 1,4-Dichlorobutane-d8

Abstract

The strategic incorporation of deuterium into molecular scaffolds is a powerful tool in modern drug discovery and development. By replacing hydrogen with its heavier isotope, deuterium, researchers can modulate the metabolic profile of a drug candidate, often leading to improved pharmacokinetic properties. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the corresponding carbon-hydrogen (C-H) bond.[1] 1,4-Dichlorobutane-d8 (Cl-(CD₂)₄-Cl) is a versatile, fully deuterated building block for introducing a stable, four-carbon chain into a variety of molecules. This application note provides a detailed guide to the properties, reaction mechanisms, and experimental protocols for performing N-, O-, and C-alkylation reactions using this valuable reagent.

Introduction to 1,4-Dichlorobutane-d8

1,4-Dichlorobutane-d8 is a deuterated analog of 1,4-dichlorobutane, where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal reagent for synthesizing deuterated compounds for various applications, including:

-

Metabolic Stability Studies: Introducing a deuterated butyl chain can block or slow down metabolism at specific sites, enhancing a drug's half-life.[1][2]

-

Tracer Studies: The distinct mass of the deuterated fragment allows it to be easily tracked and quantified in mass spectrometry-based assays.

-

NMR Spectroscopy: Deuterated solvents are standard in NMR, and incorporating deuterated moieties can simplify complex spectra.[3]

As a bifunctional electrophile, 1,4-Dichlorobutane-d8 can undergo two sequential nucleophilic substitution reactions, making it suitable for forming heterocyclic structures (e.g., pyrrolidines, tetrahydrofurans) or for cross-linking two different nucleophiles.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. 1,4-Dichlorobutane-d8 is a flammable liquid and an irritant that must be handled with appropriate precautions.[4][5]

Table 1: Physicochemical Properties of 1,4-Dichlorobutane-d8

| Property | Value |

| Molecular Formula | C₄D₈Cl₂ |

| Molecular Weight | 135.06 g/mol [4][6] |

| Physical State | Colorless liquid[4][5] |

| Boiling Point | 161-163 °C (lit.)[6] |

| Melting Point | -38 °C (lit.)[6] |

| Density | 1.232 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.454 (lit.)[6] |

| Flash Point | 40.0 °C (104.0 °F) - closed cup[6] |

| Solubility | Insoluble in water; soluble in organic solvents.[4][7] |

Handling and Safety Precautions

-

Engineering Controls: Always handle 1,4-Dichlorobutane-d8 in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7][8]

-

Fire Safety: This reagent is a flammable liquid.[4][5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[8][9] Use explosion-proof electrical equipment.[8][10]

-

Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and alkali metals.[5][7][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] Recommended storage temperature is 2-8°C.[11]

The Chemistry of Alkylation: Mechanism and Strategy

Alkylation with 1,4-Dichlorobutane-d8 typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., an amine, alkoxide, or enolate) attacks one of the electrophilic methylene carbons, displacing a chloride ion, which is a good leaving group.

Reaction Pathway

The reaction can be controlled to achieve either mono-alkylation or di-alkylation.

-

Mono-alkylation: A nucleophile attacks one end of the 1,4-Dichlorobutane-d8 molecule.

-

Intramolecular Cyclization: If the initial nucleophile has a second reactive site (like a primary amine or a diol), it can subsequently attack the other end of the deuterated butyl chain, forming a five-membered ring (e.g., a deuterated pyrrolidine or tetrahydrofuran). This is often the thermodynamically favored pathway.

-

Intermolecular Di-alkylation: If a second, different nucleophile is introduced, or if an excess of the first nucleophile is used, a linear bis-alkylated product can be formed.

Figure 1: General mechanism for alkylation and subsequent intramolecular cyclization.

Potential Side Reactions

Under strongly basic or high-temperature conditions, an elimination (E2) reaction can compete with substitution, leading to the formation of unsaturated byproducts. The use of bulky, non-nucleophilic bases can favor elimination.[12] Careful selection of a non-bulky base (e.g., K₂CO₃, NaH) and moderate reaction temperatures can minimize this pathway.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: N-Alkylation of a Primary Amine to form a Deuterated Pyrrolidine

This protocol describes the reaction of a primary amine with 1,4-Dichlorobutane-d8 to form a deuterated N-substituted pyrrolidine.

Table 2: Materials and Reagents for N-Alkylation

| Reagent | Purpose | Typical Amount |

| Substrate (Primary Amine) | Nucleophile | 1.0 eq |

| 1,4-Dichlorobutane-d8 | Deuterated Alkylating Agent | 1.1 eq |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 eq |

| Sodium Iodide (NaI) | Catalyst (optional) | 0.1 eq |

| Anhydrous Acetonitrile (MeCN) or DMF | Solvent | 5-10 mL per mmol of substrate |

Step-by-Step Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add anhydrous solvent (e.g., MeCN) via syringe.

-

Begin vigorous stirring and add 1,4-Dichlorobutane-d8 (1.1 eq) dropwise via syringe.

-

Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) to afford the pure deuterated pyrrolidine product.

-

Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: O-Alkylation of a Phenol

This protocol details the synthesis of a deuterated O-aryl butyl ether. For diols, this can be adapted for the synthesis of deuterated furan derivatives.

Table 3: Materials and Reagents for O-Alkylation

| Reagent | Purpose | Typical Amount |

| Substrate (Phenol) | Nucleophile | 1.0 eq |

| 1,4-Dichlorobutane-d8 | Deuterated Alkylating Agent | 1.2 eq |

| Sodium Hydride (NaH, 60% in mineral oil) | Base | 1.2 eq |

| Anhydrous Tetrahydrofuran (THF) or DMF | Solvent | 5-10 mL per mmol of substrate |

Step-by-Step Procedure:

-

To a dry, three-neck flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1,4-Dichlorobutane-d8 (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water or saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired deuterated ether.

-

Characterize the final product by NMR and MS.

Protocol 3: C-Alkylation of a Ketone Enolate

This protocol describes the formation of a new C-C bond by alkylating the enolate of a ketone.

Table 4: Materials and Reagents for C-Alkylation

| Reagent | Purpose | Typical Amount |

| Substrate (Ketone) | Nucleophile Precursor | 1.0 eq |

| 1,4-Dichlorobutane-d8 | Deuterated Alkylating Agent | 1.1 eq |

| Lithium Diisopropylamide (LDA) | Strong, Non-nucleophilic Base | 1.1 eq |

| Anhydrous Tetrahydrofuran (THF) | Solvent | 5-10 mL per mmol of substrate |

Step-by-Step Procedure:

-

Set up a dry, three-neck flask under an inert atmosphere. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) via syringe.

-

Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 1,4-Dichlorobutane-d8 (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup by extracting with an organic solvent (e.g., Diethyl Ether, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent in vacuo.

-

Purify the resulting crude oil or solid by flash column chromatography to isolate the C-alkylated product.

-

Confirm the structure and isotopic purity by NMR and MS.

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow from setup to analysis.

Sources

- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.mx [scielo.org.mx]

- 3. unisyscat.de [unisyscat.de]

- 4. 1,4-Dichlorobutane-d8 | C4H8Cl2 | CID 16213505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-DICHLOROBUTANE-D8 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1,4-Dichlorobutane-d8 D 98atom 83547-96-0 [sigmaaldrich.com]

- 7. Respiratory protection equipments C4H8Cl2 (1,4-dichlorobutane), CAS number 110-56-5 [en.gazfinder.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. agilent.com [agilent.com]

- 11. 1,4-Dichlorobutane-d8 | 83547-96-0 [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

Precision Deuteration: 1,4-Dichlorobutane-d8 Nucleophilic Substitution Guide

Topic: 1,4-Dichlorobutane-d8 reaction conditions for nucleophilic substitution Content Type: Application Notes and Protocols

Abstract

This application note provides a comprehensive technical guide for the utilization of 1,4-Dichlorobutane-d8 (CAS: 83547-96-0) in nucleophilic substitution reactions. Targeted at medicinal chemists and drug development professionals, this document moves beyond basic textbook conditions to address the specific challenges of working with high-value, isotopically labeled electrophiles. We detail optimized protocols for heterocycle formation (pyrrolidine-d8) and linker synthesis, emphasizing reaction kinetics, atom economy, and the suppression of competing elimination pathways.

Introduction: The Deuterium Advantage

1,4-Dichlorobutane-d8 is a critical building block in the synthesis of deuterated Active Pharmaceutical Ingredients (APIs).[1] Its primary applications include:

-

Metabolic Stabilization: Replacing labile C-H bonds with C-D bonds at metabolic "soft spots" to reduce clearance rates (Kinetic Isotope Effect).[2]

-

Internal Standards: Synthesis of mass-differentiated analogues for LC-MS/MS quantification.

-

PROTAC Linkers: Creating "invisible" deuterated linkers to modulate physicochemical properties without altering ligand binding.[2]

Unlike its non-deuterated counterpart, the high cost of the d8-isotopologue dictates that reaction conditions must be optimized for maximum conversion and minimal waste , rather than simply using the electrophile in excess.

Mechanistic Considerations & Critical Parameters

The Electrophile: Reactivity Profile

1,4-Dichlorobutane-d8 possesses two primary electrophilic sites. The C-Cl bond is moderately reactive toward

-

Secondary Kinetic Isotope Effect (SKIE): Deuterium substitution at the

-carbon ( -

Competing Pathways: The major side reaction is E2 elimination , leading to 4-chloro-1-butene-d7 or 1,3-butadiene-d6. This is favored by strong, bulky bases and high temperatures.[2]

Solvent & Catalyst Selection

-

Solvent: Dipolar aprotic solvents (DMF, DMSO, NMP) are preferred to enhance nucleophilicity.[2] Acetonitrile is a cleaner alternative for easier workup.[2]

-

Catalysis: The addition of Sodium Iodide (NaI) (0.1 – 1.0 equiv) is highly recommended.[2] This generates the more reactive 1,4-diiodobutane-d8 in situ (Finkelstein reaction), accelerating the substitution rate and allowing for milder reaction temperatures.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyrrolidine-d8 (Cyclization)

Application: Creating saturated nitrogen heterocycles for CNS-active drugs.[2] Challenge: Preventing intermolecular polymerization (formation of linear chains). Solution: The Ruggli-Ziegler Dilution Principle .[2] High dilution favors intramolecular cyclization over intermolecular polymerization.[2]

Materials

-

1,4-Dichlorobutane-d8 (1.0 equiv)

-

Primary Amine (

) (1.05 equiv)[2] -

Potassium Carbonate (

) (3.0 equiv) - Milled/Powdered[2] -

Sodium Iodide (NaI) (0.1 equiv)[2]

-

Acetonitrile (ACN) or DMF (Anhydrous)[2]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with

. -

Solvation: Dissolve the Primary Amine (1.05 equiv) and 1,4-Dichlorobutane-d8 (1.0 equiv) in anhydrous ACN.

-

Base Addition: Add powdered

(3.0 equiv) and NaI (0.1 equiv). -

Reaction: Heat the mixture to reflux (

for ACN) with vigorous stirring. -

Workup: Cool to room temperature. Filter off inorganic salts (

).[2] -

Purification: Concentrate the filtrate. Partition between water and Ethyl Acetate (or DCM).[2] Dry organic layer over

.[2] Purify via flash column chromatography.

Protocol B: Linker Synthesis (Bis-Alkylation of Nucleophiles)

Application: Connecting two pharmacophores (e.g., dimeric drugs or PROTACs).[2] Challenge: Avoiding mono-alkylation or cyclization if the nucleophile is bidentate.

Materials

-

Nucleophile (e.g., Phenol, Amine, Thiol) (2.2 equiv)[2]

-

1,4-Dichlorobutane-d8 (1.0 equiv)

-

Cesium Carbonate (

) (2.5 equiv) - "Cesium Effect" enhances solubility and reactivity.[2] -

DMF or DMSO (Anhydrous)[2]

Step-by-Step Procedure

-

Activation: In a reaction vial, dissolve the Nucleophile (2.2 equiv) in DMF (0.5 M). Add

(2.5 equiv) and stir at RT for 30 mins to generate the active anion. -

Addition: Add 1,4-Dichlorobutane-d8 (1.0 equiv) in one portion.

-

Note: Unlike Protocol A, higher concentrations (0.5 M – 1.0 M) favor the bimolecular reaction.[2]

-

-

Reaction: Heat to

.-

Optimization: If the substrate is sensitive to heat, add NaI (0.5 equiv) and run at

.[2]

-

-

Workup: Pour into ice water. If the product precipitates, filter and wash.[4] If oil, extract with EtOAc.[2]

Visualizing the Reaction Pathways[5]

Diagram 1: Reaction Logic & Competitive Pathways

This diagram illustrates the decision matrix for the reaction outcomes based on conditions.

Caption: Mechanistic bifurcation of 1,4-dichlorobutane-d8. Dilution favors cyclization; concentration favors linking.[2]

Diagram 2: Optimized Workflow for Pyrrolidine-d8 Synthesis

A step-by-step visual protocol for the most common application.

Caption: Protocol workflow emphasizing the critical dilution step to prevent polymerization.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / Slow Reaction | Poor leaving group ability of Chloride.[2] | Add NaI (Catalytic Finkelstein): 10-50 mol% NaI converts alkyl-Cl to alkyl-I in situ.[2] |

| Oligomerization (Gummy residue) | Concentration too high (Protocol A). | Dilute: Increase solvent volume to reduce concentration to <0.05 M. |

| Elimination Products (Alkenes) | Base is too strong or Temp too high.[2] | Switch from |

| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base.[2] | Use anhydrous solvents (molecular sieves).[2] Flame-dry glassware. |

| Incomplete Cyclization | Steric hindrance on amine.[2] | Switch solvent to DMF or DMSO to increase reaction temperature to |

References

-

Organic Chemistry Portal. (n.d.).[2] Gabriel Synthesis: Mechanism and Protocols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[2] Finkelstein Reaction: Halogen Exchange. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020).[2] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from [Link]

Sources

synthesis of labeled APIs using tetramethylene dichloride-d8

Application Notes and Protocols: Synthesis of Labeled APIs using Tetramethylene Dichloride-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled Active Pharmaceutical Ingredients (APIs) are indispensable tools in modern drug discovery and development.[1][2][3] They provide crucial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][6] This document provides a comprehensive guide to the synthesis of deuterium-labeled APIs using tetramethylene dichloride-d8 (1,4-dichlorobutane-d8) as a versatile alkylating agent. The protocols detailed herein are designed to be robust and reproducible, offering a strategic approach to introducing a stable isotopic label into a variety of molecular scaffolds.

Introduction: The Significance of Isotopic Labeling

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has become a cornerstone of pharmaceutical research.[2][3] This seemingly subtle modification can have profound effects on a molecule's physicochemical properties, most notably through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes.[3][7] This can lead to improved pharmacokinetic profiles, reduced toxic metabolites, and potentially lower, more effective dosing regimens.[7][8][9] Furthermore, deuterated compounds serve as invaluable internal standards for mass spectrometry-based quantification in bioanalytical assays, ensuring accuracy and precision in preclinical and clinical studies.[1][2][4]

Tetramethylene dichloride-d8, a deuterated analog of 1,4-dichlorobutane, offers a straightforward and efficient means of introducing a stable, eight-deuterium labeled tetramethylene linker into API molecules. This is particularly advantageous for compounds possessing nucleophilic functional groups such as amines, phenols, thiols, and amides, which can be readily alkylated.

Strategic Considerations for Synthesis

The decision to incorporate a deuterated linker like the tetramethylene-d8 moiety should be guided by the overall synthetic strategy and the intended application of the labeled API.

2.1. Causality in Experimental Design:

-

Metabolic Stability: The tetramethylene chain is often susceptible to metabolic oxidation. Introducing deuterium at these positions can block or slow down these metabolic pathways, leading to a more stable drug molecule.

-

Late-Stage Functionalization: In many synthetic routes, the introduction of the isotopic label can be achieved in the final steps. This "late-stage" approach is highly efficient as it minimizes the handling of expensive labeled reagents throughout a multi-step synthesis.[4]

-

Preservation of Pharmacological Activity: The tetramethylene linker is often a non-pharmacophoric part of the molecule. Its deuteration is therefore less likely to interfere with the drug's binding to its biological target, preserving its intended therapeutic effect.

2.2. Self-Validating Protocols:

The protocols outlined below are designed with built-in checkpoints for validation. These include:

-

Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Mass Spectrometry (MS) are critical for confirming the successful incorporation of the deuterium label and for determining the isotopic purity of the final compound.[10]

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the labeled API, ensuring that it is free from starting materials and by-products.

Experimental Protocols

3.1. General Alkylation of a Nucleophilic API with Tetramethylene Dichloride-d8

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine-containing API. The reaction conditions can be adapted for other nucleophiles such as phenols or thiols.

Diagram of the General Synthetic Workflow:

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. researchgate.net [researchgate.net]

- 8. zeochem.com [zeochem.com]

- 9. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

The Gold Standard for Volatile Analyte Quantification: 1,4-Dichlorobutane-d8 as an Internal Standard in GC-MS

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this purpose, offering unparalleled separation and identification capabilities. However, the journey from sample injection to reliable data is fraught with potential variability, including matrix effects, extraction inefficiencies, and instrumental drift. To navigate these challenges, the use of a stable isotope-labeled internal standard is not just a recommendation but a cornerstone of robust analytical methodology.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,4-Dichlorobutane-d8 as an internal standard for the quantitative analysis of volatile analytes by GC-MS. We will delve into the scientific rationale for its selection, provide detailed, field-proven protocols, and offer insights into data interpretation and method validation, ensuring the integrity and reproducibility of your analytical results.

The Rationale for a Deuterated Internal Standard

The ideal internal standard should mimic the analyte of interest in its chemical and physical behavior throughout the entire analytical process, from sample preparation to detection.[1] This is where stable isotope-labeled compounds, such as 1,4-Dichlorobutane-d8, excel. By replacing hydrogen atoms with their heavier deuterium isotopes, the molecule's mass is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Crucially, this isotopic substitution has a negligible effect on the compound's physicochemical properties, such as polarity, volatility, and reactivity.[2]

This near-identical behavior ensures that any sample loss during extraction, or variations in injection volume and ionization efficiency, will affect both the analyte and the internal standard proportionally.[1] The ratio of their responses, therefore, remains constant, leading to highly accurate and precise quantification.

Physicochemical Properties and Justification for Use

1,4-Dichlorobutane-d8 is a deuterated analog of 1,4-dichlorobutane, a compound relevant in chemical synthesis and as a potential impurity. Its properties make it an excellent internal standard for a range of volatile and semi-volatile halogenated hydrocarbons and other related compounds.

| Property | Value | Source |

| Molecular Formula | C₄D₈Cl₂ | |

| Molecular Weight | 135.06 g/mol | |

| Boiling Point | 161-163 °C | |

| Melting Point | -38 °C | |

| Density | 1.232 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |

| Isotopic Purity | Typically ≥98 atom % D |

The choice of 1,4-Dichlorobutane-d8 is justified by its:

-

Chemical Inertness: It is unlikely to react with analytes or components of the sample matrix.[5]

-

Chromatographic Behavior: Its volatility and polarity are similar to many common VOCs, ensuring it elutes within a suitable retention time window without co-eluting with the target analytes.

-

Mass Spectrometric Distinction: The mass difference of 8 amu provides a clear and unambiguous signal from the unlabeled analyte.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for the analysis of volatile organic compounds using 1,4-Dichlorobutane-d8 as an internal standard.

Caption: Logic diagram for quantification using an internal standard.

Method Validation and Quality Control

A robust analytical method requires thorough validation. Key validation parameters to assess include:

-

Linearity: Assessed through the calibration curve (R² ≥ 0.995).

-

Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.

-

Precision: Evaluated by replicate injections of a standard, expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined statistically from the analysis of low-level standards.

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Regular analysis of QC samples, such as laboratory control samples and method blanks, is essential to ensure the ongoing performance of the method.

Conclusion

The use of 1,4-Dichlorobutane-d8 as an internal standard provides a robust and reliable framework for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical similarity to many common analytes ensures that it effectively compensates for variations inherent in the analytical process, leading to data of high accuracy and precision. By following the detailed protocols and understanding the principles outlined in this application note, researchers and scientists can confidently develop and validate high-quality analytical methods to meet the stringent demands of the pharmaceutical and environmental industries.

References

-

Alpha Analytical. (2013). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Shimadzu. (2015). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Volatile Organic Compounds in the Environment Using the Restore Function of TD-GC/MS. Retrieved from [Link]

-

Wang, S., et al. (2018). Quantifying semi-volatile organic contaminants in solution by internal standard addition method requires prompt addition of the internal standards. Scientific Reports, 8(1), 1-8. Retrieved from [Link]

-

GazFinder. (n.d.). 1,4-dichlorobutane (C4H8Cl2). Retrieved from [Link]

-

JEOL. (n.d.). Analysis of volatile organic compounds (VOCs) in water by HS- GC-MS Method. Retrieved from [Link]

-

SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

Sources

- 1. Quantifying semi-volatile organic contaminants in solution by internal standard addition method requires prompt addition of the internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scioninstruments.com [scioninstruments.com]

- 3. newtowncreek.info [newtowncreek.info]

- 4. shimadzu.com [shimadzu.com]

- 5. papers.ssrn.com [papers.ssrn.com]

Troubleshooting & Optimization

identifying impurities in 1,4-Dichlorobutane-d8 NMR spectra

Technical Support Center: 1,4-Dichlorobutane-d8 Impurity Profiling

Ticket ID: #NMR-DCB8-001

Subject: Identifying Impurities & Artifacts in 1,4-Dichlorobutane-d8 (

Executive Summary

You are working with 1,4-Dichlorobutane-d8 , a specialized deuterated reagent often used as a cross-linker in polymer studies or a metabolic probe. Unlike standard NMR solvents (e.g.,

The "perfect"

Module 1: The Baseline – What Should You See?

Before hunting for impurities, you must characterize the residual signals of the parent compound.

The "Residual" Signature If your material is 99% D, the remaining 1% H will appear at specific chemical shifts. Due to the Deuterium Isotope Effect , these peaks will be slightly upfield (lower ppm) compared to the non-deuterated standard, and their multiplicity will be complex due to H-D coupling.

| Proton Type | Position | Protio Shift ( | Expected |

| Adjacent to Cl | 3.58 - 3.60 | Broad multiplet (coupling to geminal D and vicinal D) | |

| Internal Chain | 1.94 - 1.96 | Broad multiplet (coupling to vicinal D) |

Technical Note: If you see sharp, well-defined triplets at these positions, you are likely looking at fully protonated 1,4-dichlorobutane contamination, not just residual isotopomers.

Module 2: The Usual Suspects (Impurity Matrix)

1,4-Dichlorobutane is typically synthesized via the hydrochlorination of Tetrahydrofuran (THF) .[1] Consequently, the most common impurities are unreacted starting materials or ring-opening intermediates.

Standard Impurity Table ( NMR in )

| Impurity | Source | Chemical Shifts ( | Multiplicity |

| Tetrahydrofuran (THF) | Starting Material | 3.73 - 3.76 ( | MultipletMultiplet |

| 4-Chlorobutanol | Hydrolysis / Intermediate | 3.65 ( | TripletTriplet (overlaps)Multiplets |

| 4,4'-Dichlorodibutyl ether | Side Reaction (Dimerization) | 3.40 - 3.45 ( | TripletTriplet |

| Water | Environmental | 1.56 (in | Broad Singlet |

| Grease / Alkanes | Lab Contamination | 0.86, 1.26 | Multiplet / Broad S |

Module 3: Troubleshooting Logic & Diagnostics

Use the following decision matrix to identify your specific issue.

Q1: I see a peak at 3.75 ppm. Is this my product?

Diagnosis: No. This is likely THF (Tetrahydrofuran) .

-

The Science: The

-protons of THF are deshielded by the ether oxygen ( -

Validation: Check for a corresponding multiplet at

1.85 (integral ratio 1:1). If both are present, it is THF.[2]

Q2: My spectrum has "shadow" peaks slightly upfield of the main residual signals. What are they?

Diagnosis: These are Deuterium Isotope Shifts .[3]

-

The Science: Replacing a proton with deuterium shortens the C-H bond slightly, increasing electron density at the carbon nucleus and shielding the remaining protons.

-

Action: No purification needed. This confirms the deuterated nature of your backbone.

Q3: I see a triplet at 3.65 ppm that grows over time.

Diagnosis: Hydrolysis (Degradation).

-

The Science: 1,4-Dichlorobutane can slowly hydrolyze to 4-chlorobutanol in the presence of moisture and trace acid. The peak at 3.65 ppm corresponds to the hydroxymethylene group (

). -

Remediation: Store the reagent over activated 4Å molecular sieves to prevent further hydrolysis.

Module 4: Visualizing the Logic

Diagram 1: Impurity Identification Workflow

This flowchart guides you through the spectral analysis process.

Caption: Decision tree for categorizing spectral anomalies in 1,4-Dichlorobutane-d8 based on chemical shift and multiplicity.

Diagram 2: Origin of Impurities (Synthesis Pathway)

Understanding the synthesis helps predict the impurities.

Caption: Mechanistic pathway showing how THF ring-opening leads to the target product and common oxygenated impurities.

Module 5: Standardized Protocol for Purity Assessment

To ensure consistent results, follow this acquisition protocol.

-

Sample Preparation:

-

Dissolve 10-20 mg of 1,4-DCB-d8 in 0.6 mL of

(containing 0.03% TMS). -

Why? Using a protonated solvent allows you to see the deuterium lock signal of the solvent, but here we use

to avoid overwhelming the detector with solvent signal, assuming we are looking for proton impurities in a deuterated analyte.

-

-

Acquisition Parameters (qNMR capable):

-

Pulse Angle:

(to ensure accurate integration). -

Relaxation Delay (d1):

seconds. -

Reasoning: Chlorinated alkyl protons have moderate T1 relaxation times. A short delay will under-integrate impurities relative to the solvent residual peak.

-

Scans (ns): Minimum 64 (to detect trace impurities < 0.1%).

-

-

Processing:

-

Apply an exponential window function (Line Broadening = 0.3 Hz).

-

Phase manually.

-

Baseline correct (Bernstein polynomial, order 1).

-

References

-

Fulmer, G. R., et al. (2010).[4][3][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Institute of Standards and Technology (NIST). 1,4-Dichlorobutane Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69.

-

ChemicalBook. Tetrahydrofuran (THF) NMR Spectrum and Physical Properties.

-

PubChem. 4-Chloro-1-butanol Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimizing 1,4-Dichlorobutane-d8 Alkylations

Current Status: Online Role: Senior Application Scientist Ticket Topic: Troubleshooting Low Yields / Side Reactions with Deuterated Reagents[1]

Executive Summary: The "Precious Reagent" Protocol

You are likely here because you are observing low yields (<30%) or complex mixtures when using 1,4-Dichlorobutane-d8 . Unlike its abundant non-deuterated analogue, this reagent represents a significant project cost.[1] The "brute force" methods used for standard alkyl chlorides (excess reagent, harsh heat) are economically unviable here.[1]

The core issues with 1,4-dichlorobutane-d8 are intrinsic to its structure:

-

Leaving Group Lethargy: Chloride is a mediocre leaving group compared to bromide or iodide.[1]

-

Entropic Penalties: If you are synthesizing heterocycles (e.g., piperidine-d8), the intramolecular cyclization competes unfavorably with intermolecular polymerization.[1]

-

Elimination Risks: The

-hydrogens (or deuteriums) are susceptible to E2 elimination, though the Deuterium Kinetic Isotope Effect (DKIE) actually offers a slight protective advantage here.[1]

Part 1: The Reactivity Landscape (Why It Fails)

To fix the yield, we must visualize the competing pathways.[1] The desired SN2 substitution is fighting against elimination (E2) and polymerization.

Diagram 1: Reaction Competition Pathways

This diagram illustrates the "fork in the road" your molecule faces.

Caption: The critical divergence occurs at the Mono-Alkylated Intermediate. Concentration controls the Product vs. Polymer ratio.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My reaction is stalled. I see starting material even after 24h reflux. Why?

Diagnosis: The chloride leaving group is too sluggish for your nucleophile/solvent system.[1] The Fix: The Finkelstein Activation Strategy. Do not simply add more heat; this promotes decomposition.[1] Instead, convert the alkyl chloride to a transient alkyl iodide in situ.[1]

-

The Science: Iodide (I⁻) is a better nucleophile and a better leaving group than chloride. By adding a catalytic amount of Sodium Iodide (NaI), you generate 1,4-Diiodobutane-d8 in equilibrium, which reacts exponentially faster.[1]

-

Protocol Adjustment: Add 0.1 – 0.5 equivalents of NaI .

-

Solvent Switch: If using acetonitrile, switch to 2-Butanone (MEK) or Acetone .[1] NaI is soluble in these, but the NaCl byproduct precipitates, driving the equilibrium forward (Le Chatelier’s Principle).[1][2]

Q2: I am trying to make a ring (e.g., deuterated piperidine), but I'm getting a gummy, insoluble solid.

Diagnosis: You are violating the Ruggli-Ziegler Dilution Principle . The Fix: High Dilution Technique. When the concentration is high, a mono-alkylated amine is more likely to bump into another 1,4-dichlorobutane molecule (Polymerization) than to wrap around and bite its own tail (Cyclization).[1]

-

The Threshold: Standard organic reactions run at 0.1 M – 0.5 M. For cyclization with this reagent, you must operate at 0.01 M – 0.05 M .[1]

-

Pseudo-Dilution: If the reactor volume is limited, use a syringe pump to slowly add the nucleophile and base to the 1,4-dichlorobutane-d8 solution over 4-8 hours.[1]

Q3: Does the Deuterium label make the reaction slower?

Diagnosis: Potential confusion regarding Kinetic Isotope Effects (KIE). The Insight:

-

SN2 Reaction: Secondary deuterium isotope effects are negligible (kH/kD ≈ 1.0). The substitution rate is controlled by sterics and electronics, not the mass of the hydrogen.[1]

-

E2 Elimination: Here, the C-D bond is broken.[1] The C-D bond is stronger than C-H.[1] Therefore, elimination is suppressed (Primary KIE, kH/kD ≈ 2–7).

Part 3: The "Gold Standard" Protocol

Use this optimized workflow for synthesizing N-heterocycles or linkers using 1,4-dichlorobutane-d8.[1]

Materials Checklist

-

Solvent: 2-Butanone (Methyl Ethyl Ketone) - Higher boiling point (80°C) than acetone, optimal for Finkelstein.[1]

-

Catalyst: Sodium Iodide (NaI), dried.[1]

-

Base: Cesium Carbonate (Cs₂CO₃) - The "Cesium Effect" aids cyclization due to the large cation radius solubilizing the intermediate.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Activation | Dissolve 1,4-dichlorobutane-d8 (1.0 eq) and NaI (0.2 eq) in MEK. Stir at RT for 30 mins.[1] |

| 2 | Base Prep | Suspend Cs₂CO₃ (2.5 eq) in the mixture. Ensure vigorous stirring. |

| 3 | Addition | Add the Nucleophile (e.g., amine) slowly . |

| 4 | Reflux | Heat to 80°C (reflux) for 12-18 hours. |

| 5 | Workup | Filter salts. Do not rotovap to dryness immediately if product is volatile.[1] |

Diagram 2: The Finkelstein-Assisted Mechanism

This visualizes how the catalyst bypasses the energy barrier.

Caption: The conversion of R-Cl to R-I is the rate-determining accelerator. The precipitation of NaCl makes this irreversible.

Part 4: Data & Purity Verification

Before assuming the reaction failed, verify the Purity of the D8 Reagent . Deuterated reagents are often synthesized via reduction of succinic acid-d4 derivatives.[1] Incomplete reduction can leave alcohol or ester impurities that inhibit alkylation.[1]

Typical Contaminants in 1,4-Dichlorobutane-d8:

-

4-chloro-1-butanol-d8: (Hydrolysis product). Acts as a nucleophile, causing oligomerization.[1]

-

THF-d8: (Cyclized side product from synthesis). Inert diluent, throws off stoichiometry.[1]

Diagnostic Table:

| Symptom | Probable Cause | Corrective Action |

| NMR shows broad peaks / baseline hump | Polymerization | Increase dilution (0.01 M). Switch to Cs₂CO₃. |

| Reaction turns dark brown/black | Iodine oxidation / Amine oxidation | Degas solvents (remove O₂).[1] Add Na₂S₂O₃ wash in workup.[1] |

| Starting material persists > 24h | Chloride inactivity | Add NaI (0.5 eq). Switch solvent to MEK or DMF.[1] |

| Yield < 50% despite full conversion | Volatility loss | Check product bp. Use careful distillation or extraction rather than high-vac.[1] |

References

-

Finkelstein Reaction Mechanism & Conditions Smith, M. B., & March, J.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1] (Standard text for SN2 halide exchange kinetics). [1]

-

The Ruggli-Ziegler Dilution Principle Rossa, L., & Vögtle, F.[1] (1983).[1][3] "Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques." Topics in Current Chemistry.

-

Cesium Effect in Cyclization Gallucci, J. C., & Paquette, L. A.[1] (1995).[1] "Cesium Carbonate Promoted Alkylation."[1] Encyclopedia of Reagents for Organic Synthesis. [1]

-

Deuterium Kinetic Isotope Effects Westheimer, F. H.[1] (1961).[1] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Calculating the Isotopic Purity of 1,4-Dichlorobutane-d8 by Mass Spectrometry

Introduction: The Critical Role of Isotopic Purity in Research

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, deuterated compounds serve as the gold standard for internal standards in mass spectrometry assays.[1] Their value lies in their chemical near-identity to the analyte of interest, allowing them to co-elute chromatographically and exhibit similar ionization behavior, thereby correcting for matrix effects and instrumental variability.[1] 1,4-Dichlorobutane-d8 is one such critical standard. However, the utility of any deuterated standard is fundamentally dependent on its isotopic purity—the extent to which the intended hydrogen atoms have been replaced by deuterium.

This guide provides a comprehensive comparison of mass spectrometric methods for determining the isotopic purity of 1,4-Dichlorobutane-d8. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and provide the necessary tools for accurate data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating the isotopic integrity of their deuterated reagents.

Comparing Analytical Approaches: GC-MS vs. LC-MS

The analytical characterization of deuterated compounds hinges on techniques that can differentiate molecules based on mass.[2][3] While several methods exist, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used.

Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method for Volatile Analytes

For a volatile compound like 1,4-Dichlorobutane, GC-MS is the quintessential technique.[2][3] Its primary advantage is the exceptional separation efficiency of gas chromatography, which isolates the analyte from manufacturing impurities, residual solvents, or isomers before it enters the mass spectrometer.[4] This clean introduction is paramount for obtaining an unambiguous mass spectrum of the isotopologue cluster. Furthermore, headspace GC-MS can be employed to minimize the introduction of non-volatile matrix components, thereby protecting the instrument and ensuring method robustness.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Resolution Power

While less common for this specific analyte, LC-MS, particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, offers unparalleled mass accuracy and resolution.[5][6][7][8] This capability allows for the clear separation of overlapping isotopic peaks, which is crucial when dealing with complex isotopic distributions or potential isobaric interferences.[5][8][9] For non-volatile deuterated compounds, LC-MS is the undisputed method of choice.[2]

Comparative Summary

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Suitability | Excellent for volatile/semi-volatile compounds like 1,4-Dichlorobutane. | Ideal for non-volatile, polar, or large molecules. |

| Separation | Superior separation of volatile isomers and impurities. | Excellent for separating components in complex liquid matrices. |

| Resolution | Dependent on the mass analyzer (typically quadrupole). | High resolution (TOF, Orbitrap) is common, enabling precise isotopologue separation.[7] |

| Primary Advantage | Robust, reliable, and perfectly suited to the analyte's physical properties. | High mass accuracy and sensitivity.[6] |

For 1,4-Dichlorobutane-d8, this guide will focus on a validated GC-MS protocol due to its optimal alignment with the analyte's chemical nature.

The Core Principle: From Isotopic Distribution to Purity

The isotopic purity of a deuterated compound is not a single value but a statistical distribution of different "isotopologues"—molecules that differ only in their isotopic composition.[9] A sample of 1,4-Dichlorobutane-d8 will contain not only the fully deuterated (d8) molecule but also lesser amounts of d7, d6, and other species, down to the non-deuterated (d0) version.

The calculation of isotopic purity is a process of comparing the experimentally measured relative abundances of these isotopologues with their theoretically expected abundances.[10][11] This requires a multi-step, self-validating approach to ensure accuracy.

Caption: A flowchart illustrating the sequential steps for the validation of isotopic purity.

A Validated Experimental Protocol for GC-MS Analysis

This protocol is designed as a self-validating system. The concurrent analysis of a non-deuterated (natural abundance) 1,4-Dichlorobutane standard is essential for correcting the mass spectrum of the deuterated sample.[10] This correction accounts for the natural abundance of ¹³C and ³⁷Cl, which would otherwise artificially inflate the intensity of the M+1 and M+2 isotopologue peaks.

1. Instrumentation and Consumables

-

GC-MS System: A system equipped with an electron ionization (EI) source, such as an Agilent 8890 GC coupled to a 5977B MSD.

-

Capillary Column: A mid-polarity column suitable for volatile halogenated compounds, such as a VF-624ms (30 m x 0.25 mm, 1.4 µm film thickness), provides excellent resolution and peak shape.[12]

-

Reagents: High-purity, GC-grade solvent (e.g., methanol or dichloromethane).[13]

-

Standards: 1,4-Dichlorobutane-d8 and natural abundance 1,4-Dichlorobutane.

2. Sample Preparation

-

Stock Solutions: Prepare separate stock solutions of 1,4-Dichlorobutane-d8 and natural abundance 1,4-Dichlorobutane at approximately 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solutions to a final concentration of ~10 µg/mL for analysis. This concentration ensures a strong signal without saturating the detector.

3. GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Injection Mode | Split (e.g., 25:1 ratio) | Prevents column overloading and ensures sharp peaks.[12] |

| Inlet Temperature | 220 °C | Ensures rapid and complete vaporization of the analyte.[12] |

| Carrier Gas | Helium, constant flow (~1.2 mL/min) | Inert carrier gas standard for GC-MS. |

| Oven Program | 40 °C (hold 2 min), ramp at 15 °C/min to 200 °C (hold 2 min) | Provides good separation from solvent and any early-eluting impurities. |

| MS Transfer Line | 230 °C | Prevents condensation of the analyte between the GC and MS.[12] |

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 40-150) | Crucial for observing the entire molecular ion cluster and fragmentation pattern. |

4. Data Acquisition and Analysis

-

Inject the non-deuterated standard: Acquire the full scan mass spectrum. Identify the molecular ion cluster (m/z 126, 128, 130) and key fragment ions.

-

Inject the 1,4-Dichlorobutane-d8 standard: Acquire the full scan mass spectrum.

-

Extract Ion Intensities: For the d8 standard, integrate the peak area or record the intensity for each isotopologue in the molecular ion cluster (from the d0 species around m/z 126 up to the d8 species around m/z 134 and beyond).

-

Correct for Natural Abundance: Subtract the contribution of natural ¹³C and ³⁷Cl isotopes from the intensities of the d8 sample's isotopologue peaks, using the pattern observed from the non-deuterated standard.

-

Calculate Isotopic Purity: The isotopic purity is the relative percentage of the desired d8 isotopologue compared to the sum of all isotopologues (d0 through d8).

Isotopic Purity (% d8) = [Corrected Intensity of d8 / (Sum of Corrected Intensities of d0 to d8)] * 100

Understanding the Mass Spectrum: Fragmentation Insights

The electron ionization process is energetic and causes the molecular ion to break apart into smaller, charged fragments.[14] Understanding this fragmentation is key to confirming the identity of the analyte. For 1,4-Dichlorobutane, cleavage of the C-C and C-Cl bonds is expected. A key feature is the characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which results in pairs of peaks two mass units apart for any fragment containing a chlorine atom.[15]

Caption: Expected fragmentation pathways for 1,4-Dichlorobutane under electron ionization.

Data Presentation: A Comparative Analysis

The final step is to present the quantitative data in a clear, comparative format. The table below shows a hypothetical analysis of a 1,4-Dichlorobutane-d8 sample with a stated enrichment of 99%.

| Isotopologue | Mass-to-Charge (m/z) | Theoretical Abundance (%) | Observed Abundance (Corrected, %) |

| d5 | 131 | 0.01 | 0.02 |

| d6 | 132 | 0.36 | 0.45 |

| d7 | 133 | 7.21 | 7.55 |

| d8 | 134 | 92.42 | 91.98 |

Based on this hypothetical data, the calculated isotopic purity for the d8 species is 91.98% . This result is slightly lower than the theoretical abundance for 99% enrichment, which could be due to factors like isotopic scrambling during synthesis.[9]

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The determination of isotopic purity by mass spectrometry is a foundational requirement for any laboratory using deuterated standards for quantitative analysis. A GC-MS method, when coupled with the analysis of a non-deuterated analog for correction, provides a robust, reliable, and self-validating system for this purpose.[10] By understanding the principles of isotopic distribution, fragmentation, and proper analytical methodology, researchers can ensure the integrity of their standards and, by extension, the accuracy and reproducibility of their experimental results. This validated method provides a trustworthy tool for confirming the quality of 1,4-Dichlorobutane-d8 and similar volatile deuterated compounds.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

A general approach to calculating isotopic distributions for mass spectrometry. Wiley Online Library. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

Isotopic enrichment calculator from mass spectra. GitHub. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

gc-ms - application notes. GBC Scientific Equipment. [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]

-

Rapid Determination of Isotopic Purity of Stable Isotope (D, 15 N, or 13 C)‐Labeled Organic Compounds by ESI‐HRMS. ResearchGate. [Link]

-

mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification... Doc Brown's Chemistry. [Link]

-

A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. Organohalogen Compounds. [Link]

-

THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent Technologies. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. almacgroup.com [almacgroup.com]

- 6. almacgroup.com [almacgroup.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gbcsci.com [gbcsci.com]

- 13. dioxin20xx.org [dioxin20xx.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Beyond the Label: Interpreting the COA for 1,4-Dichlorobutane-d8 in Deuterated Drug Synthesis

Executive Summary

1,4-Dichlorobutane-d8 (CAS: 83547-96-0) is a critical bifunctional alkylating agent used primarily to introduce stable isotopic labels into saturated heterocycles (e.g., pyrrolidines, piperidines) and as an internal standard for environmental monitoring.[1]

For researchers in DMPK (Drug Metabolism and Pharmacokinetics) and synthetic chemistry, the Certificate of Analysis (COA) is not merely a receipt—it is a calibration document. A specification of "98 atom % D" implies a specific distribution of isotopologues that affects mass spectral deconvolution and reaction kinetics.

This guide dissects the technical specifications of 1,4-Dichlorobutane-d8, compares it with functional alternatives, and provides a self-validating protocol for verifying isotopic enrichment.[2]

Part 1: Comparative Analysis Matrix

In isotopic synthesis, the choice of reagent is often a trade-off between reactivity (leaving group ability) and stability (shelf-life and metabolic robustness).[2]

Table 1: Performance Comparison of Alkylating Agents

| Feature | 1,4-Dichlorobutane-d8 | 1,4-Dibromobutane-d8 | 1,4-Dichlorobutane (Unlabeled) |

| Leaving Group | Chloride ( | Bromide ( | Chloride ( |

| Reactivity | Moderate.[2] Requires higher temp or stronger nucleophiles. | High. Reacts rapidly under milder conditions. | Moderate. |

| Stability | High. Resistant to incidental hydrolysis during storage. | Moderate. Light sensitive; prone to degradation over time. | High. |

| Primary Use | Robust synthesis of pyrrolidine analogs; Metabolic blocking studies. | Rapid cyclization of sensitive substrates; milder reaction conditions.[2] | General synthesis; Method development. |

| Isotopic Cost | Lower cost per mole due to simpler chlorination precursors. | Generally higher cost due to bromination steps. | N/A |

| Mass Shift | +8 Da (vs unlabeled) | +8 Da (vs unlabeled) | Reference Mass |

Scientist’s Insight:

Choose 1,4-Dichlorobutane-d8 when your reaction conditions are aggressive (e.g., high heat reflux) and you need a reagent that won't degrade before the reaction completes.[2] Choose the Dibromo- analog if your substrate is thermally labile and requires rapid alkylation at lower temperatures.[2]

Part 2: Deep Dive – Interpreting the COA

A standard COA for this product includes three critical parameters. Here is how to interpret them with scientific rigor.

Isotopic Enrichment (Atom % D)

-

Specification: Typically

or -

Interpretation: This value represents the percentage of hydrogen positions in the molecule that are occupied by deuterium. It is not the percentage of fully deuterated molecules (

). -

The Trap: A 98% enrichment means that 2% of the proton sites still contain Hydrogen (

). In a molecule with 8 potential sites, a statistical distribution of -

Impact: In Mass Spectrometry, this results in a "pre-peak" (M-1 or M-2) relative to the target mass. For high-sensitivity DMPK assays, ensure the contribution of the

isotopologue does not interfere with the quantification of the unlabeled drug (M+0).

Chemical Purity (GC-FID)[2][3]

-

Specification: Typically

. -

Interpretation: This measures the presence of other chemical species (e.g., 1-chlorobutane, THF derivatives).

-

Criticality: Impurities here are often non-deuterated organic side-products. If the chemical purity is low, you risk introducing unlabeled contaminants that complicate MS interpretation.

Water Content (Karl Fischer)

-

Specification: Typically

. -

Interpretation: While alkyl chlorides are relatively stable to hydrolysis, excess water acts as a competing nucleophile, potentially converting the reagent to 4-chlorobutanol-d8, terminating cyclization reactions.[2]

Part 3: Experimental Validation Protocols

Do not rely solely on the vendor's data. Use these self-validating protocols to confirm the reagent's quality before committing valuable drug precursors.

Protocol A: Verification of Isotopic Enrichment via -NMR

Principle: Deuterium is "silent" in standard proton NMR. We quantify the residual protons to calculate enrichment.

Materials:

-

Instrument: 400 MHz NMR (or higher).[3]

-

Internal Standard: 1,3,5-Trimethoxybenzene (accurately weighed) or high-purity

with TMS.[2]

Step-by-Step:

-

Sample Prep: Dissolve ~10 mg of 1,4-Dichlorobutane-d8 in

. -

Acquisition: Run a standard proton scan with a long relaxation delay (

) to ensure quantitative integration. -

Analysis:

-

Expected Chemical Shift (Unlabeled):

ppm (Cl- -

Observation: In the deuterated sample, these peaks should be nearly invisible.

-

Calculation: Integrate the residual peaks at these positions. Compare the integral to the Internal Standard.

-

Calculation Formula:

Protocol B: GC-MS Identity Confirmation[2]

Principle: Confirm the mass shift (

Step-by-Step:

-

Method: Split injection (50:1), DB-5ms column.

-

Gradient: 40°C hold 2 min

250°C. -

Target Ions:

-

Unlabeled Parent:

(weak), -

Deuterated Target: Look for the molecular ion shift. The base peak (loss of

equivalent) should shift from 55 to -

Validation: The molecular ion cluster should show the characteristic isotope pattern of two chlorine atoms (

), shifted by +8 Da.

-

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process for QC and the mechanistic pathway for a typical application (Synthesis of Pyrrolidine-d8).

Diagram 1: QA/QC Decision Tree

Caption: QA/QC workflow ensuring isotopic and chemical integrity before synthesis.

Diagram 2: Synthesis Pathway (Pyrrolidine-d8 Formation)[2][3]

This diagram visualizes the cyclization mechanism where 1,4-Dichlorobutane-d8 acts as the electrophile.[2]

Caption: Mechanistic pathway for converting 1,4-Dichlorobutane-d8 into a deuterated heterocycle.

References

-

Cambridge Isotope Laboratories. Product Specification: 1,4-Dichlorobutane-d8 (DLM-268).[2][4] Retrieved from [5]

-

Sigma-Aldrich (Merck). 1,4-Dichlorobutane for synthesis: Product Properties and Safety Data.[2] Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dichlorobutane (Unlabeled Reference).[2] NIST Chemistry WebBook. Retrieved from

-

CDN Isotopes. Technical Data Sheet: 1,4-Dichlorobutane-d8.[2] Retrieved from

-

BenchChem. Comparative Guide to Alkylating Agents in Synthesis. Retrieved from

Sources

A Comparative Guide to the FT-IR Spectrum of 1,4-Dichlorobutane-d8